9-Anthraceneacetic acid methyl ester

Descripción

BenchChem offers high-quality 9-Anthraceneacetic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Anthraceneacetic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

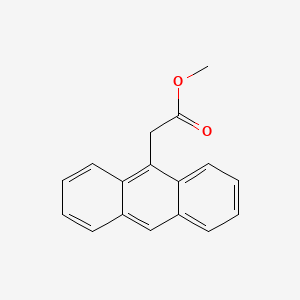

methyl 2-anthracen-9-ylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-19-17(18)11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZNJWMNOASEJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500226 |

Source

|

| Record name | Methyl (anthracen-9-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20139-92-8 |

Source

|

| Record name | Methyl (anthracen-9-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

9-Anthraceneacetic Acid Methyl Ester: Structural Dynamics, Photophysical Properties, and Advanced Applications

Executive Summary

9-Anthraceneacetic acid methyl ester (CAS: 20139-92-8), also known as methyl 9-anthraceneacetate, is a highly specialized polycyclic aromatic hydrocarbon derivative. By bridging the robust photophysics of the anthracene core with the synthetic versatility of an esterified aliphatic side chain, this compound has emerged as a critical tool in photochemistry, materials science, and biophysical assays.

This technical guide provides an in-depth analysis of its structural rationale, photophysical behavior, and proven experimental protocols, designed specifically for researchers and drug development professionals.

Chemical Identity and Structural Rationale

The molecular architecture of 9-anthraceneacetic acid methyl ester ( C17H14O2 ) is defined by its anthracene fluorophore and a methyl acetate moiety attached at the C9 position.

The Methylene Spacer Effect

A critical design feature of this molecule is the methylene spacer ( −CH2− ) separating the aromatic ring from the ester carbonyl. In direct derivatives like 9-anthracenecarboxylic acid, the electron-withdrawing carbonyl group is conjugated with the π -system, which often leads to fluorescence quenching and significant red-shifting upon binding to metal oxides or proteins.

By introducing the methylene unit, the ester group is electronically decoupled from the anthracene core. This decoupling preserves the intrinsic, highly structured UV-Vis absorption (320–400 nm) and strong fluorescence emission (390–470 nm) of the anthracene chromophore [1]. Consequently, the molecule maintains its high quantum yield regardless of minor environmental pH shifts, making it an exceptionally reliable fluorescent probe.

Quantitative Data Summary

The following table summarizes the core physicochemical and photophysical properties of the compound [2, 3]:

| Property | Value/Description |

| Chemical Name | 9-Anthraceneacetic acid methyl ester |

| CAS Number | 20139-92-8 |

| Molecular Formula | C17H14O2 |

| Molecular Weight | 250.29 g/mol |

| Absorption Maxima ( λabs ) | ~320, 340, 360, 380 nm (Structured) |

| Emission Maxima ( λem ) | ~390 – 470 nm (Structured) |

| Binding Constant ( KB ) with HSA | ~4.57 × 104 M−1 (Primary Site) |

Photophysical and Photochemical Behavior

Fluorescence and Protein Encapsulation

As a lipophilic probe, 9-anthraceneacetic acid methyl ester readily partitions into the hydrophobic binding pockets of transport proteins such as Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA). Upon encapsulation within these protein matrices, the anthracene chromophore is shielded from bulk solvent interactions and oxygen, which significantly lengthens its triplet excited state lifetime (up to 50-fold) [1]. This photostabilization is crucial for long-term live-cell imaging and drug-displacement assays.

[4+4] Photocycloaddition

Anthracene derivatives are classic substrates for [4+4] photocycloaddition. When exposed to UV light ( λ>300 nm), the ester undergoes excitation to a singlet state ( S1 ). If the local concentration is sufficiently high, an excited molecule can collide with a ground-state molecule to form an excimer, which then collapses into a covalently bound dianthracene photodimer.

This reaction is thermally and photochemically reversible (cleaved by λ<300 nm or heat), making it a foundational mechanism for developing photo-responsive polymers and dynamic hydrogels.

Photochemical [4+4] Cycloaddition Pathway of Anthracene Derivatives.

Synthesis and Purification Protocols

The most reliable method for generating 9-anthraceneacetic acid methyl ester is the Fischer esterification of commercially available 9-anthraceneacetic acid.

Causality-Driven Methodology

-

Reagents: 9-Anthraceneacetic acid (1.0 eq), Anhydrous Methanol (excess, acts as reactant and solvent), Concentrated H2SO4 (catalytic).

-

Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. Methanol acts as the nucleophile. Refluxing drives the endothermic reaction forward.

Step-by-Step Protocol:

-

Reaction Setup: Suspend 5.0 g of 9-anthraceneacetic acid in 50 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Catalysis: Slowly add 1.0 mL of concentrated sulfuric acid dropwise while stirring. Caution: Exothermic addition.

-

Reflux: Attach a reflux condenser and heat the mixture to 65°C for 4–6 hours.

-

Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 8:2). The product ester will migrate significantly higher ( Rf≈0.7 ) than the highly polar starting acid ( Rf≈0.2 ).

-

Quenching & Extraction: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in 100 mL of dichloromethane (DCM).

-

Neutralization: Wash the organic layer with saturated aqueous NaHCO3 (3 × 50 mL). Causality: This neutralizes the H2SO4 and deprotonates any unreacted starting acid, pulling it into the aqueous layer as a water-soluble sodium salt, thereby ensuring high purity of the organic phase.

-

Drying & Isolation: Dry the DCM layer over anhydrous Na2SO4 , filter, and evaporate to yield the crude ester. Recrystallize from hot ethanol to obtain pure pale-yellow crystals.

Experimental Workflow: Protein Binding Assay

To utilize 9-anthraceneacetic acid methyl ester as a fluorescent probe in drug development, researchers often perform fluorescence titration assays to determine binding constants ( KB ) and stoichiometry with target proteins [1].

Step-by-Step Titration Protocol

-

Stock Preparation: Prepare a 1.0 mM stock solution of the ester in spectroscopic-grade DMSO. Dilute to a working concentration of 10 µM in Phosphate-Buffered Saline (PBS, pH 7.4). Note: Keep DMSO concentration below 1% (v/v) to prevent protein denaturation.

-

Baseline Measurement: Record the baseline fluorescence emission spectrum of the 10 µM probe solution ( λexc=365 nm, scanning emission from 390 to 550 nm).

-

Titration: Sequentially add micro-aliquots of a concentrated HSA solution (e.g., 100 µM in PBS) to the cuvette.

-

Equilibration: Allow 3 minutes of gentle stirring after each addition to ensure binding equilibrium.

-

Data Acquisition: Record the emission spectrum after each addition. A progressive quenching or shifting of the emission maxima indicates binding into the protein's hydrophobic domains.

-

Analysis: Plot the change in fluorescence intensity ( ΔF ) against protein concentration. Apply the modified Stern-Volmer or Scatchard equation to extract the binding constant ( KB ).

Experimental Workflow for Fluorescence Titration Binding Assays.

References

-

Title: Enhanced Photostability of the Anthracene Chromophore in Aqueous Medium upon Protein Encapsulation Source: ACS Publications (The Journal of Physical Chemistry B) URL: [Link]

-

Title: 9-Anthraceneacetic acid Methyl ester CAS#20139-92-8 | CAS Substance Database Source: ChemRadar URL: [Link]

-

Title: Linkers for anchoring sensitizers to semiconductor nanoparticles Source: Instras URL: [Link]

Photophysical Dynamics and Probe Applications of 9-Anthraceneacetic Acid Methyl Ester: A Comprehensive Technical Guide

Executive Summary

9-Anthraceneacetic acid methyl ester (9-AAME) is a highly versatile, neutral, and lipophilic fluorescent probe. By leveraging the robust photophysical properties of the anthracene chromophore, 9-AAME serves as a critical tool for interrogating hydrophobic microenvironments, mapping protein-binding topologies, and studying photoinduced electron transfer (PET) dynamics. This guide provides an in-depth analysis of its steady-state and time-resolved photophysics, photochemical reactivity, and field-proven experimental protocols.

Electronic Structure and Steady-State Photophysics

The Causality of Esterification

The parent compound, 9-anthraceneacetic acid (9-AA), possesses a carboxylic acid moiety that undergoes pH-dependent ionization. In physiological buffers, the resulting anionic charge dictates its binding behavior through strong electrostatic interactions. By esterifying the carboxyl group to form 9-AAME, researchers eliminate this pH sensitivity. The methyl ester acts as a purely lipophilic handle, forcing the molecule to partition into hydrophobic domains (e.g., the interior pockets of transport proteins) driven by the hydrophobic effect rather than charge-charge attraction.

Absorption and Emission Profiles

The photophysical behavior of 9-AAME is dominated by the extended π -conjugated system of the anthracene core. The methylene spacer chemically insulates the ester group from the aromatic system, preserving the classic anthracene absorption profile.

-

UV-Vis Absorption: 9-AAME exhibits characteristic vibronic structuring with sharp maxima at approximately 340, 360, and 380 nm, corresponding to the S0→S1 transition.

-

Fluorescence Emission: The molecule displays a strong mirror-image emission profile with maxima around 390, 415, and 440 nm.

Table 1: Key Photophysical Parameters of 9-AAME (in Acetonitrile)

| Parameter | Symbol | Typical Value |

| Absorption Maximum | λmaxabs | 380 nm |

| Emission Maximum | λmaxem | 415 nm |

| Fluorescence Quantum Yield | ΦF | ~0.25 |

| Fluorescence Lifetime | τS | ~10 ns |

| Molar Extinction Coefficient | ϵ380 | ~8,000 M −1 cm −1 |

Time-Resolved Dynamics and Triplet State Characterization

Upon photoexcitation to the singlet state ( S1 ), 9-AAME undergoes competitive deactivation pathways: radiative decay (fluorescence) and non-radiative intersystem crossing (ISC) to the triplet state ( T1 ).

Because the electron injection or transfer times in complex systems are often heavily dependent on the excited state lifetime, understanding these dynamics is crucial. For instance, when used as a linker or sensitizer, the electron transfer must outpace the ~10 ns natural lifetime of the S1 state[1]. Furthermore, Transient Absorption Spectroscopy (TAS) reveals a strong triplet-triplet absorption band around 420–430 nm. The triplet lifetime is exquisitely sensitive to the local microenvironment; when 9-AAME is encapsulated within the hydrophobic pockets of proteins, its triplet lifetime significantly increases due to shielding from dissolved oxygen and other bulk-phase quenchers[2].

Jablonski diagram illustrating 9-AAME photophysical pathways and state transitions.

Photochemical Reactivity: Excimer Formation and Photodimerization

While 9-AAME is highly stable at low concentrations in the dark, it exhibits concentration- and light-dependent reactivity that must be controlled during experimental design.

-

Excimer Kinetics: At elevated concentrations ( >10−3 M), excited 9-AAME monomers interact with ground-state monomers to form excimers (excited dimers). This is observed spectrally as the quenching of the structured monomer emission (415 nm) and the emergence of a broad, structureless, red-shifted emission band centered around 500 nm.

-

Photodimerization: Prolonged UV irradiation leads to a [4+4] photocycloaddition across the 9,10-positions of the anthracene rings. This reaction disrupts the extended π -system, resulting in the bleaching of the 320–400 nm absorption bands and a complete loss of fluorescence.

Concentration-dependent excimer formation and UV-induced [4+4] photodimerization of 9-AAME.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent common spectroscopic artifacts.

Protocol 1: Determination of Relative Fluorescence Quantum Yield ( ΦF )

Causality: Absolute quantum yield requires an integrating sphere. A relative method is highly accurate if inner filter effects (IFE) are strictly avoided and refractive index corrections are applied.

-

Preparation: Prepare stock solutions of 9-AAME and a reference standard (e.g., 9,10-diphenylanthracene, ΦF=0.90 in cyclohexane).

-

Dilution (Critical Step): Dilute both solutions until the absorbance at the excitation wavelength (e.g., 360 nm) is strictly <0.1 . Why? Higher absorbances trigger primary IFE (excitation light attenuation) and secondary IFE (reabsorption of emitted light), artificially deflating the measured yield.

-

Measurement: Record the emission spectra for both the sample and the standard under identical slit widths and integration times.

-

Integration: Calculate the integrated area under the fluorescence emission curves.

-

Self-Validation Check: Before calculating the unknown, measure a secondary standard (e.g., Quinine Sulfate in 0.1 M H 2 SO 4 ) against the primary standard. If the calculated ΦF of the secondary standard deviates by >5% from literature values, recalibrate the spectrofluorometer's emission correction factors.

Protocol 2: Time-Correlated Single Photon Counting (TCSPC) for Fluorescence Lifetime

Causality: TCSPC builds a digital histogram of photon arrival times, offering superior temporal resolution compared to analog integration methods.

-

Excitation: Excite the 9-AAME sample using a pulsed laser diode (e.g., 375 nm) with a pulse width <100 ps.

-

Detection: Set the emission monochromator to the peak monomer emission (415 nm).

-

Count Rate Limitation (Critical Step): Attenuate the emission so that the photon detection rate (STOP signal) is <2% of the laser repetition rate (START signal). Why? Exceeding this threshold causes "pulse pile-up," where the detector registers the first arriving photon and ignores subsequent ones, artificially skewing the decay curve to shorter lifetimes.

-

Self-Validation Check: Measure the Instrument Response Function (IRF) using a scattering solution (e.g., LUDOX). Deconvolute the sample decay from the IRF. The fit is only valid if the reduced χ2 value is between 0.9 and 1.2, and the weighted residuals are randomly distributed around zero.

Step-by-step experimental workflow for Time-Correlated Single Photon Counting (TCSPC).

Advanced Applications in Biomolecular Probing

Because of its neutral, lipophilic character and distinct triplet-state absorption, 9-AAME is heavily utilized to assess drug distribution and binding topologies in transport proteins.

Using transient absorption spectroscopy, researchers can monitor the triplet state of 9-AAME in situ. When 9-AAME is introduced to blood plasma models, it partitions into specific hydrophobic subdomains (e.g., Sudlow's Site I or II in Human Serum Albumin). This encapsulation shields the probe from solvent-mediated non-radiative decay and oxygen quenching, resulting in and a dramatically extended triplet lifetime[2].

Furthermore, transient absorption of the anthracene chromophore is widely used to assess competition between major transport proteins, such as serum albumin and α1 -acid glycoprotein (AAG). By analyzing the kinetic decay of the 9-AAME triplet state, scientists can perform rapid, reliable assessments of without requiring physical separation of the analytes[3].

References

-

Title: Linkers for anchoring sensitizers to semiconductor nanoparticles Source: Coordination Chemistry Reviews URL: [Link]

-

Title: Investigation of metabolite-protein interactions by transient absorption spectroscopy and in silico methods Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL: [Link]

-

Title: Enhanced Photostability of the Anthracene Chromophore in Aqueous Medium upon Protein Encapsulation Source: The Journal of Physical Chemistry B URL: [Link]

Sources

Engineering Anthracene-Based Fluorescent Probes: Mechanisms, Photophysics, and Application Protocols

Abstract

Anthracene-based fluorescent probes have become indispensable tools in molecular diagnostics, environmental monitoring, and cellular bioimaging. Characterized by high quantum yields, structural rigidity, and distinct monomer/excimer emission profiles, anthracene serves as an ideal fluorophore core. This technical whitepaper explores the core photophysical mechanisms—Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excimer Formation—that govern these probes. Furthermore, it provides field-proven, self-validating experimental protocols for researchers and drug development professionals to synthesize, evaluate, and deploy these sensors effectively.

Core Mechanisms of Action: Causality and Logic

To engineer an effective fluorescent probe, one must understand the thermodynamic and electronic causality behind its "turn-on" or "turn-off" states. Anthracene derivatives primarily rely on three photophysical mechanisms to transduce molecular recognition into a measurable optical signal.

Photoinduced Electron Transfer (PET)

The PET mechanism is the foundation of most "turn-on" fluorescent sensors. In a typical PET probe, an electron-donating receptor (e.g., an amine or imine nitrogen) is linked to the anthracene fluorophore via a short aliphatic spacer.

The Causality: In the unbound state, the Highest Occupied Molecular Orbital (HOMO) of the receptor lies at a higher energy level than the HOMO of the photoexcited anthracene. Upon excitation, an electron from the receptor's HOMO transfers to the anthracene's HOMO, effectively quenching fluorescence via non-radiative decay[1]. When a target analyte (such as Al3+ or Cr3+ ) binds to the receptor, the lone pair electrons are coordinated. This coordination lowers the oxidation potential of the receptor, dropping its HOMO energy level below that of the fluorophore. The PET process is thermodynamically blocked, resulting in Chelation-Enhanced Fluorescence (CHEF)[2].

Diagram 1: Photoinduced Electron Transfer (PET) mechanism transitioning from quenched to fluorescent.

Intramolecular Charge Transfer (ICT) & Twisted ICT (TICT)

ICT-based probes are constructed using a donor-acceptor ( π -conjugated) architecture.

The Causality: Excitation induces a "push-pull" electron transfer from the donor to the acceptor, creating a large dipole moment[3]. When an analyte reacts with the probe (e.g., specific cleavage of a protecting group by Singlet Oxygen 1O2 ), the electron-donating or withdrawing capability of the system is fundamentally altered. This shifts the emission wavelength, allowing for ratiometric sensing[4]. In TICT, the donor/acceptor moiety rotates to a perpendicular conformation in the excited state, quenching fluorescence in polar environments but restoring it upon rigidification or target binding[5].

Excimer Formation via π−π Stacking

Anthracene is uniquely prone to forming excited-state dimers (excimers).

The Causality: While monomeric anthracene typically emits in the blue region (~420 nm), the coordination of a specific metal ion (e.g., In3+ ) can act as a structural template, forcing two anthracene moieties into close spatial proximity. This parallel self-assembly enables π−π stacking, generating a new, lower-energy excimer state that emits in the green/yellow region (~508 nm)[6].

Diagram 2: Analyte-induced π−π stacking leading to excimer formation and red-shifted emission.

Quantitative Photophysical Data

The efficacy of a fluorescent probe is benchmarked by its Limit of Detection (LOD) and Quantum Yield ( Φ ). The table below synthesizes recent quantitative data from highly specific anthracene-based probes.

| Probe Designation | Target Analyte | Primary Mechanism | Limit of Detection (LOD) | Quantum Yield ( Φ ) / Enhancement | Ref |

| AHB | Aluminum ( Al3+ ) | PET / CHEF | 0.498 nM | 0.2556 (19-fold increase) | [2] |

| ANT-Th | Chromium ( Cr3+ ) | PET (C=N Hydrolysis) | 0.4 μ M | 0.38 (Turn-on) | [1] |

| S1 | Indium ( In3+ ) | Excimer Formation | 24 nM | 0.506 (630-fold increase) | [6] |

| B-AP | Indole-3-Acetic Acid | ICT (via 1O2 cleavage) | 0.03 μ M | Significant Turn-on | [4] |

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a rationale explaining why the action is performed, rather than just how.

Diagram 3: Self-validating experimental workflow for the characterization of fluorescent probes.

Protocol 3.1: Photophysical Titration & Stoichiometry (Job's Plot)

Objective: To determine the binding affinity and stoichiometry between the anthracene probe and the target analyte[2].

-

Baseline Establishment: Prepare a 10 μ M stock solution of the probe in an appropriate solvent system (e.g., CH3CN/HEPES buffer, pH 7.4). Record the baseline UV-Vis and fluorescence spectra.

-

Causality: Establishing a baseline confirms the initial electronic state. For a PET-based probe, the baseline fluorescence must be near zero.

-

-

Titration: Incrementally add the target analyte (0.1 to 10 equivalents) to the probe solution. Incubate for 3 minutes per addition to reach thermodynamic equilibrium before recording the emission spectrum.

-

Job's Plot Construction (Self-Validation Checkpoint): Prepare a series of solutions where the total concentration of [Probe] + [Analyte] remains constant (e.g., 20 μ M), but the mole fraction varies from 0 to 1. Plot the change in fluorescence intensity ( ΔF ) against the mole fraction.

-

Causality: The apex of the Job's plot mathematically dictates the binding stoichiometry. An apex at 0.5 confirms a 1:1 binding ratio, validating that the observed fluorescence is due to a specific, discrete molecular complex rather than non-specific aggregation[2].

-

Protocol 3.2: Limit of Detection (LOD) Derivation

Objective: To statistically validate the lowest concentration of analyte the probe can reliably detect.

-

Background Noise Measurement: Measure the emission intensity of the blank probe solution 10 independent times. Calculate the standard deviation ( σ ) of these measurements.

-

Linear Regression: Plot the fluorescence intensity ( F/F0 ) against low, incrementally increasing concentrations of the analyte. Extract the slope ( k ) of the linear regression curve.

-

Calculation (Self-Validation Checkpoint): Apply the formula LOD=3σ/k .

-

Causality: The multiplier of 3 ensures a 99.7% confidence interval that the signal is distinct from background noise. If the R2 value of the linear fit is <0.99 , the LOD is considered invalid due to dynamic range saturation or secondary binding events[4].

-

Protocol 3.3: Cellular Bioimaging Workflow

Objective: To deploy the probe in a live biological system to monitor intracellular targets (e.g., 1O2 or metal ions)[3][4].

-

Cell Preparation: Seed cells (e.g., HeLa or HepG2) in glass-bottom confocal dishes and culture for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Probe Internalization: Replace the media with serum-free media containing 5 μ M of the anthracene probe. Incubate for 30 minutes. Wash thrice with PBS.

-

Causality: Washing removes extracellular probes, ensuring that any detected fluorescence originates strictly from internalized molecules.

-

-

Analyte Introduction & Imaging: Introduce the target analyte or biological inducer. Image using Confocal Laser Scanning Microscopy (CLSM).

-

Control Validation (Self-Validation Checkpoint): Run a parallel control group pre-treated with a specific scavenger (e.g., a chelator for metal ions or ROS scavenger for 1O2 ).

-

Causality: If the fluorescence is quenched in the scavenger control, it definitively proves that the in vivo signal is caused by the target analyte and not an artifact of cellular autofluorescence or non-specific environmental changes[7].

-

Conclusion

Anthracene-based fluorescent probes represent a pinnacle of rational chemical design. By manipulating HOMO/LUMO energy levels to control PET, leveraging push-pull dipole moments for ICT, or utilizing spatial geometry for excimer formation, researchers can engineer highly specific, self-validating sensors. Rigorous adherence to stoichiometric validation and statistical LOD derivation ensures these tools translate reliably from the cuvette to complex biological environments.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | ICT-based fluorescent probes for intracellular pH and biological species detection [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01118F [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

9-Anthraceneacetic Acid Methyl Ester: Comprehensive Safety, Photophysics, and Application Guide

Executive Summary

9-Anthraceneacetic acid methyl ester (CAS: 20139-92-8) is a highly specialized, lipophilic anthracene derivative utilized extensively in advanced photochemical research, drug delivery modeling, and as a fluorescent probe for mapping protein microenvironments. For drug development professionals and application scientists, mastering the handling of this compound requires a dual focus: rigorously mitigating its environmental and biological hazards, and precisely leveraging its unique photophysical properties. This whitepaper synthesizes the core Safety Data Sheet (SDS) parameters with field-proven, self-validating experimental workflows to ensure both laboratory safety and scientific integrity.

Physicochemical Profiling & Hazard Identification (SDS Core)

Understanding the physical nature of 9-anthraceneacetic acid methyl ester is the first step in predicting its behavior in both biological assays and the environment. The esterification of the acetic acid moiety significantly increases the molecule's lipophilicity compared to its free-acid counterpart, dictating its solubility profile and driving its high affinity for hydrophobic protein binding pockets[1].

Quantitative Physicochemical & Safety Data

The following table consolidates the critical identification and hazard metrics for the compound[2],[3].

| Parameter | Value / Description |

| Chemical Name | 9-Anthraceneacetic acid methyl ester |

| CAS Number | 20139-92-8 |

| Molecular Formula | C17H14O2 |

| Molecular Weight | 250.29 g/mol |

| GHS Hazard Codes | H400 : Very toxic to aquatic life.H410 : Very toxic to aquatic life with long-lasting effects. |

| Signal Word | Warning |

| Environmental Fate | High bioaccumulation potential due to lipophilic ester moiety. |

Mechanistic Safety & Handling Causality

The primary hazards associated with anthracene esters are environmental (Aquatic Acute 1, Aquatic Chronic 1)[3].

-

Causality of Toxicity: The extended planar aromatic system of the anthracene core, combined with the lipophilic methyl ester, allows the molecule to easily partition into the lipid bilayers of aquatic organisms. Once intercalated, it can undergo photo-induced toxicity (generating reactive oxygen species upon UV exposure), leading to severe cellular damage in aquatic life.

-

Laboratory Mitigation: All experimental washings containing this compound must be collected in dedicated halogen-free organic waste containers. Aqueous buffers used in protein binding assays must be treated with activated carbon prior to standard biological disposal to strip the residual fluorophore.

Photochemical Mechanisms & Protein Encapsulation

The true utility of the anthracene chromophore lies in its photophysical responsiveness to its microenvironment. In bulk aqueous media, the triplet excited state ( T1 ) of the anthracene core is rapidly quenched by dissolved oxygen, leading to photooxidation and degradation[1].

However, when 9-anthraceneacetic acid derivatives are introduced to transport proteins like Human Serum Albumin (HSA) or α1 -acid glycoproteins (AAGs), they intercalate into the hydrophobic binding pockets[1]. This encapsulation provides profound steric shielding . The protein matrix physically blocks bimolecular collisions between the anthracene T1 state and molecular oxygen, resulting in an up to 50-fold enhancement in the triplet lifetime ( τT ) and dramatically increasing the molecule's photostability[1].

Fig 1: Photophysical pathways of the anthracene chromophore and the protective effect of protein encapsulation.

Self-Validating Experimental Protocols

To leverage 9-anthraceneacetic acid methyl ester as a microenvironmental probe, researchers must employ rigorous, self-validating workflows. The following protocols outline the exact methodologies for quantifying protein-ligand interactions.

Protocol 3.1: Fluorescence Titration for Binding Affinity

This protocol utilizes the intrinsic fluorescence of the anthracene core (structured emission maxima between 390 and 470 nm) to determine the binding constant ( KB ) with target proteins[1].

Causality & Self-Validation: We do not simply measure emission; we measure the quenching of the emission as the probe moves from a polar solvent environment into the non-polar protein pocket. To ensure the calculated KB is mathematically valid, a Job Plot must first be constructed to empirically prove a 1:1 binding stoichiometry[1]. Assuming stoichiometry without validation invalidates the subsequent non-linear regression.

Step-by-Step Methodology:

-

Stock Preparation: Dissolve 9-anthraceneacetic acid methyl ester in spectrophotometric grade DMSO to create a 1.0 mM stock. Rationale: The methyl ester is highly lipophilic; direct addition to aqueous buffer will cause precipitation.

-

Buffer Equilibration: Dilute the stock into Phosphate-Buffered Saline (PBS, pH 7.4) to a final probe concentration of 10 μ M (ensure final DMSO concentration is <1% v/v to prevent protein denaturation).

-

Titration: Sequentially add increasing aliquots of the target protein (e.g., HSA or BSA) from 0 to 20 μ M.

-

Incubation: Allow the solution to equilibrate in the dark at 25°C for 5 minutes after each addition.

-

Measurement: Excite the sample at 355 nm and record the emission spectrum from 390 to 500 nm[1].

-

Validation (Job Plot): Plot the product of the change in fluorescence ( ΔF ) and the mole fraction of the probe against the mole fraction. A peak at 0.5 confirms 1:1 stoichiometry[1].

-

Analysis: Fit the quenching data to the modified Stern-Volmer or Scatchard equation to extract KB .

Fig 2: Self-validating experimental workflow for fluorescence titration and binding constant determination.

Quantitative Binding Data

When utilized correctly, anthracene-based probes yield highly reproducible binding kinetics. The table below summarizes the established binding constants ( KB ) and stoichiometric data for the anthracene chromophore interacting with major transport proteins[1].

| Target Protein | Binding Constant ( KB ) | Stoichiometry | Triplet Lifetime ( τT ) Enhancement |

| Human Serum Albumin (HSA) | 4.57×104 M−1 | 1:1 | Up to 50-fold increase |

| Bovine Serum Albumin (BSA) | 1.44×104 M−1 | 1:1 | Up to 50-fold increase |

| Human α1 -acid Glycoprotein (HAAG) | 2.30×106 M−1 | 1:1 | Significant shielding |

| Bovine α1 -acid Glycoprotein (BAAG) | 2.40×106 M−1 | 1:1 | Significant shielding |

Note: The exceptionally high affinity for HAAG and BAAG demonstrates the probe's sensitivity to microviscosity and hydrophobic pocket architecture[1].

References[2] ChemRadar. "9-Anthraceneacetic acid Methyl ester CAS#20139-92-8 | GHS Classification Search Tool". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKI9RcIHfJ243oHEjaIRZ4IEkuZlZxJHTiHSYJric8QqFD7Agpxa6Cz4efh7nB3HwJTJLedjk7QK3ZmJ7VYd2ynsPi8Miq6nxJgIK19wywEM-urr5gf2_bcG5bMdganYL0fQTIpdorDQ7E6Atk5Qo4MzvtG6rAcveDA24aX5BN5faauTUDNK5o4TjHbNau7rpjLMMWwipHdlx0fZtJ-e8rhAqLRSvudN24GiIWxg-k1vUQt8-t7R_GjGFJTtx5wMVFcsIqVbVi8Awakam6HvMieeemh11D_r5GHzwY7A5vATUvsjvOReepn8Mn2A==[3] NextSDS. "METHYL 9-ANTHRACENECARBOXYLATE — Chemical Substance Information". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAxrrQKRAb2R75Im-cxhawSebXNp_aUdivr99VcmtAEM3WaQpsshg4AUBbj8dRI1ETNqtS31Jy7vBpDpg_CaX82MjLTECqlNVBn0idW7tvkfgVPgu8uA4tC6cGPK-IPGM5dzUqPlJNxBw4SAUt036JtlSCPG1k4HUrSecDTfvZv1OA[1] ACS Publications. "Enhanced Photostability of the Anthracene Chromophore in Aqueous Medium upon Protein Encapsulation". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElgRBR9ABONOcQtnr3k3Y20aAPXfDa75t573QqftWyWZ7ae1PyeFy5HSgqR4r1PPXCHLRGgYVrosn7yv6tayu_SXsn-Ehho1lBApAMihOiVbP2Yy8URYeqmwr2JamKDIB3U1zY5q5nduQ=

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 9-Anthraceneacetic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthraceneacetic acid methyl ester is a fluorescent molecule belonging to the family of anthracene derivatives. These compounds are of significant interest in various scientific and industrial fields, including organic electronics, photovoltaics, and importantly, as fluorescent probes and potential therapeutic agents in drug development. The utility of such a molecule is intrinsically linked to its stability under various conditions encountered during its synthesis, purification, storage, and application. This guide provides a comprehensive overview of the thermodynamic stability of 9-anthraceneacetic acid methyl ester, offering insights into its thermal, photochemical, and hydrolytic degradation pathways. A thorough understanding of these stability aspects is critical for ensuring the compound's integrity, predicting its shelf-life, and developing robust formulations.

Physicochemical Properties and Synthesis

A foundational understanding of the physicochemical properties of 9-anthraceneacetic acid methyl ester is paramount to any stability assessment. While specific experimental data for this exact molecule is not widely published, we can infer its properties from the closely related and well-characterized methyl 9-anthracenecarboxylate.

| Property | Estimated Value for 9-Anthraceneacetic Acid Methyl Ester | Reference |

| Molecular Formula | C₁₇H₁₄O₂ | N/A |

| Molecular Weight | 250.29 g/mol | [1] |

| Boiling Point | ~410-420 °C at 760 mmHg | [2][3] |

| Flash Point | ~195-205 °C | [2][3] |

| Density | ~1.2 g/cm³ | [2][3] |

Synthesis:

The synthesis of 9-anthraceneacetic acid methyl ester can be achieved through a two-step process starting from the commercially available 9-anthraldehyde.

-

Synthesis of 9-Anthraceneacetic Acid: A common route involves the conversion of 9-anthraldehyde to the corresponding carboxylic acid. This can be accomplished via an oxidation reaction, for instance, using an oxidizing agent like sodium chlorite in the presence of a chlorine scavenger.[4]

-

Esterification: The resulting 9-anthraceneacetic acid can then be esterified to the methyl ester using standard methods, such as Fischer-Speier esterification with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

A detailed, exemplary protocol for the synthesis is provided in the "Experimental Protocols" section. The purity of the synthesized ester is crucial for accurate stability studies, and purification is typically achieved through recrystallization or column chromatography.

Thermal Stability Assessment

The thermal stability of a compound dictates its suitability for applications involving elevated temperatures and provides insights into its intrinsic bond energies. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Theoretical Framework

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides information on thermal decomposition temperatures, the presence of volatile components, and the overall thermal stability of the material.[5]

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal events such as melting point (Tₘ), enthalpy of fusion (ΔHfus), glass transitions (Tℊ), and crystallization temperatures (T𝒸).[6] For anthracene derivatives, DSC can also reveal thermal monomerization of photodimers.[7][8]

Expected Thermal Profile

Based on studies of various anthracene derivatives, 9-anthraceneacetic acid methyl ester is expected to be a crystalline solid with good thermal stability.[4][9] TGA analysis would likely show no significant mass loss until well above 250 °C. The initial decomposition temperature (Tₔ, often defined as the temperature at which 5% weight loss occurs) is a critical parameter for defining the upper-temperature limit for handling and storage.

A typical DSC thermogram for a pure, crystalline sample would show a sharp endothermic peak corresponding to its melting point. The area under this peak can be integrated to determine the enthalpy of fusion, a measure of the energy required to break the crystal lattice.

Photostability and Degradation Pathways

The anthracene moiety is known to be photosensitive, a critical consideration for any application involving exposure to light.[10]

Mechanism of Photodegradation

Upon absorption of ultraviolet (UV) or visible light, the anthracene core can be excited to a higher energy state. In the presence of oxygen, this can lead to the formation of reactive oxygen species (ROS) or direct reaction with oxygen to form an endoperoxide. This endoperoxide is often unstable and can further decompose to form 9,10-anthraquinone and other degradation products.[1][7] This photodegradation is often accompanied by a loss of the characteristic fluorescence of the anthracene chromophore.

The general pathway for the photodegradation of anthracene derivatives is as follows:

Caption: Photodegradation pathway of anthracene derivatives.

Hydrolytic Stability

The ester functional group in 9-anthraceneacetic acid methyl ester introduces a potential susceptibility to hydrolysis, particularly in aqueous environments and in the presence of acids or bases.

Mechanism of Hydrolysis

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon, which is then attacked by water.

Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and methanol. This process is generally irreversible.[11]

The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts. For many esters, the rate of hydrolysis is slowest in the neutral pH range.

Experimental Protocols

Synthesis of 9-Anthraceneacetic Acid Methyl Ester

Step 1: Synthesis of 9-Anthraceneacetic Acid

-

In a round-bottom flask, dissolve 9-anthraldehyde in a suitable solvent mixture (e.g., tert-butanol and water).

-

Add a chlorine scavenger (e.g., 2-methyl-2-butene).

-

Prepare an aqueous solution of sodium chlorite and sodium dihydrogen phosphate (as a buffer).

-

Slowly add the sodium chlorite solution to the reaction mixture at room temperature.

-

Stir the reaction for several hours until completion (monitored by TLC).

-

Quench the reaction and acidify the mixture to precipitate the 9-anthraceneacetic acid.

-

Filter, wash with water, and dry the crude product.

Step 2: Methyl Esterification

-

Suspend the crude 9-anthraceneacetic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize the acid.

-

Remove the methanol under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude methyl ester.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Thermal Analysis Workflow

Sources

- 1. Photodegradation enhances the toxic effect of anthracene on skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Anthracene, 9-methyl- [webbook.nist.gov]

- 4. Synthesis and Structural Studies of Two New Anthracene Derivatives [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. fishersci.com [fishersci.com]

- 7. akjournals.com [akjournals.com]

- 8. akjournals.com [akjournals.com]

- 9. Frontiers | Cyclohexyl-Substituted Anthracene Derivatives for High Thermal Stability Organic Semiconductors [frontiersin.org]

- 10. Page loading... [guidechem.com]

- 11. pdf.smolecule.com [pdf.smolecule.com]

Synthesis Protocol for 9-Anthraceneacetic Acid Methyl Ester: A Detailed Guide for Researchers

Introduction

9-Anthraceneacetic acid and its esters are valuable compounds in chemical research and drug development, often utilized as fluorescent probes and as building blocks in the synthesis of more complex molecules. Their anthracene core imparts unique photophysical properties that are of significant interest in various applications. This document provides a comprehensive, step-by-step guide for the synthesis of 9-anthraceneacetic acid methyl ester, commencing from readily available starting materials. The protocol is designed for researchers, scientists, and professionals in the field of drug development, offering not just a procedure but also an in-depth explanation of the underlying chemical principles.

Synthetic Strategy Overview

The synthesis of 9-anthraceneacetic acid methyl ester is accomplished through a robust four-step sequence. This strategy begins with the preparation of a key intermediate, 9-(chloromethyl)anthracene, which then undergoes a nucleophilic substitution to introduce the required two-carbon chain. Subsequent hydrolysis yields the carboxylic acid, which is then esterified to the final product.

Caption: Synthetic pathway for 9-anthraceneacetic acid methyl ester.

Experimental Protocols

Part 1: Synthesis of 9-(Chloromethyl)anthracene

The initial step involves the conversion of 9-anthracenemethanol to 9-(chloromethyl)anthracene. This is a classic example of converting an alcohol to an alkyl halide using thionyl chloride. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 9-Anthracenemethanol | 208.26 | 5.0 g | 0.024 mol |

| Thionyl chloride (SOCl₂) | 118.97 | 5.2 mL (8.6 g) | 0.072 mol |

| Dioxane | 88.11 | 50 mL | - |

Procedure:

-

To a stirred solution of 9-anthracenemethanol (5.0 g, 0.024 mol) in 50 mL of dioxane in a round-bottom flask, add thionyl chloride (5.2 mL, 0.072 mol) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 6 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully pour it into ice-water.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 9-(chloromethyl)anthracene.

Expected Outcome: A pale yellow solid. The expected yield is approximately 93%.[1]

Part 2: Synthesis of 2-(Anthracen-9-yl)acetonitrile

This step involves a nucleophilic substitution reaction where the chloride in 9-(chloromethyl)anthracene is displaced by a cyanide ion. This reaction, a key carbon-carbon bond-forming step, extends the side chain by one carbon, yielding the nitrile intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 9-(Chloromethyl)anthracene | 226.70 | 5.0 g | 0.022 mol |

| Potassium cyanide (KCN) | 65.12 | 2.15 g | 0.033 mol |

| Acetonitrile | 41.05 | 75 mL | - |

Procedure:

-

In a round-bottom flask, dissolve 9-(chloromethyl)anthracene (5.0 g, 0.022 mol) in 75 mL of acetonitrile.

-

Add potassium cyanide (2.15 g, 0.033 mol) to the solution.

-

Heat the mixture to reflux for 2 hours.[1]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove any inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford pure 2-(anthracen-9-yl)acetonitrile.

Expected Outcome: A solid product with an expected yield of around 93%.[1]

Part 3: Synthesis of 9-Anthraceneacetic Acid

The nitrile group of 2-(anthracen-9-yl)acetonitrile is hydrolyzed under acidic conditions to a carboxylic acid. This transformation proceeds via a protonated nitrile intermediate, which is then attacked by water, leading to an amide intermediate that is further hydrolyzed to the carboxylic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(Anthracen-9-yl)acetonitrile | 217.26 | 4.0 g | 0.018 mol |

| Sulfuric Acid (H₂SO₄) | 98.08 | 20 mL (50% aq. solution) | - |

| Water | 18.02 | 20 mL | - |

Procedure:

-

In a round-bottom flask, suspend 2-(anthracen-9-yl)acetonitrile (4.0 g, 0.018 mol) in a mixture of 20 mL of water and 20 mL of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours. The progress of the hydrolysis can be monitored by the evolution of ammonia gas (use moist pH paper) or by TLC.

-

After the reaction is complete, cool the mixture and pour it onto crushed ice.

-

The precipitated solid is collected by vacuum filtration.

-

Wash the solid with copious amounts of cold water until the washings are neutral to pH.

-

Dry the solid under vacuum to yield 9-anthraceneacetic acid. The crude product can be recrystallized from a solvent mixture like ethanol/water.

Expected Outcome: A crystalline solid.

Part 4: Synthesis of 9-Anthraceneacetic Acid Methyl Ester

The final step is the Fischer esterification of 9-anthraceneacetic acid. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. Using a large excess of methanol as the solvent drives the equilibrium towards the formation of the ester.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 9-Anthraceneacetic Acid | 236.27 | 3.0 g | 0.0127 mol |

| Methanol (CH₃OH) | 32.04 | 50 mL | - |

| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 0.5 mL (catalytic) | - |

Procedure:

-

Suspend 9-anthraceneacetic acid (3.0 g, 0.0127 mol) in 50 mL of methanol in a round-bottom flask.

-

Carefully add 0.5 mL of concentrated sulfuric acid to the suspension while stirring.[2][3]

-

Heat the mixture to reflux for 4-6 hours.[2][3] The reaction can be monitored by TLC.

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude methyl ester.

-

The product can be purified by column chromatography on silica gel or by recrystallization.

Expected Outcome: A solid product, 9-anthraceneacetic acid methyl ester.

Caption: Detailed experimental workflow for the synthesis.

Characterization

The final product, 9-anthraceneacetic acid methyl ester, should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the anthracene ring system, a singlet for the methylene (-CH₂-) protons adjacent to the ester, and a singlet for the methyl (-OCH₃) protons of the ester group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the carbon atoms of the anthracene ring, the methylene carbon, the ester carbonyl carbon, and the methyl carbon.

-

IR (Infrared) Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) stretching vibration should be observed around 1735-1750 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

Safety and Handling Precautions

-

Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Potassium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. It should be handled with extreme care in a fume hood. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas.

-

Concentrated sulfuric acid is a strong acid and a powerful dehydrating agent. It can cause severe burns. Handle with appropriate personal protective equipment.

-

Dioxane is a flammable liquid and a suspected carcinogen.

-

Acetonitrile is flammable and toxic.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these experiments.

-

All reactions should be conducted in a well-ventilated fume hood.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 9-anthraceneacetic acid methyl ester. By following these procedures and adhering to the safety precautions, researchers can successfully prepare this valuable compound for their scientific investigations. The provided rationale behind each step aims to enhance the understanding of the chemical transformations involved, empowering researchers to troubleshoot and adapt the protocol as needed.

References

- Synthesis of 3-(anthracene-9-yl)acrylonitriles, 4-(anthracen-9-yl)but-3-en-2-one, 9-(chloromethyl)anthracene, 2-(anthracen-9-yl)acetonitrile, (anthracen-9-yl)methylamines and related compounds.

- Supporting Information for a scientific article. The Royal Society of Chemistry. [Link not available]

- Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link not available]

- Fischer Esterification Procedure. Course Webpage. [Link not available]

-

9-acetylanthracene - Organic Syntheses Procedure. Organic Syntheses. [Link]

- An easy synthesis of lepidopterene from 9-chloromethyl anthracene. Evidence for a free radical mechanism. e_Buah Home. [Link not available]

-

9-chloroanthracene - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Experimental details. The Royal Society of Chemistry. [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. [Link]

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

-

Fischer Esterification. Organic Chemistry Portal. [Link]

Sources

Application Note: Photodimerization and Thermal Reversibility of 9-Anthraceneacetic Acid Methyl Ester

Executive Summary & Mechanistic Overview

The reversible[4 π +4 π ] photocycloaddition of anthracene derivatives is a cornerstone reaction in the development of dynamic optical materials, photoresponsive hydrogels, and switchable biological probes. Among these derivatives, 9-anthraceneacetic acid methyl ester (9-AAME) serves as an optimal model compound. The presence of the methyl ester group at the 9-position introduces specific steric and electronic parameters that dictate the regioselectivity of the photodimerization and the activation energy required for its thermal reversal.

Causality in Photochemical Behavior

When 9-AAME is irradiated with UVA light ( λmax≈365 nm), the molecule is excited to its first singlet excited state ( S1 ). Because the lifetime of the S1 state is sufficiently long, diffusion-controlled collision with a ground-state monomer leads to the formation of an excimer (excited dimer). The excimer then collapses into a covalent [4+4] cycloadduct.

The bulky −CH2COOCH3 substituent plays a critical role in the reaction's regioselectivity. In isotropic solutions, the monomers align in an anti-parallel fashion to minimize steric penalty, overwhelmingly favoring the Head-to-Tail (HT) isomer [1]. The Head-to-Head (HH) isomer is sterically hindered and only forms in constrained environments, such as within the cavity of supramolecular hosts (e.g., cucurbiturils) or specific crystal lattices[1].

The forward reaction is photochemically allowed, while the reverse reaction (retro-[4+4] cycloaddition) is a non-concerted, thermally activated process. The steric strain induced by the 9-position substituent directly lowers the thermal stability of the dimer, allowing controlled scission at elevated temperatures [2].

Pathway Visualization

Pathway of 9-AAME photodimerization showing [4+4] cycloaddition and thermal scission.

Quantitative Data: Substituent Effects on Photodimerization

The nature of the substituent at the 9-position heavily influences both the photophysical absorption profile and the thermal dissociation kinetics. Stronger electronic effects (both donating and withdrawing) generally lower the thermal stability of the resulting dimer [2].

| Compound | Substituent at C9 | Absorption λmax (nm) | Major Photodimer Isomer (Solution) | Thermal Dissociation Onset (°C) |

| Anthracene | -H | 376 | - | ~250 |

| 9-Methylanthracene | -CH 3 | 383 | Head-to-Tail (HT) | ~180 |

| 9-Anthraceneacetic acid methyl ester | -CH 2 COOCH 3 | 385 | Head-to-Tail (HT) | ~130 |

| 9-Anthracenecarboxylic acid | -COOH | 388 | Head-to-Head (HH)* | ~90 |

*Note: The HH isomer for 9-anthracenecarboxylic acid is favored primarily in the solid state due to hydrogen-bonded crystal packing forcing a parallel alignment.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each critical step includes a mechanistic rationale and a validation checkpoint.

Protocol A: Preparative Photodimerization of 9-AAME in Solution

Objective: Synthesize and isolate the Head-to-Tail (HT) photodimer of 9-AAME with high regioselectivity while preventing photooxidative degradation.

Materials:

-

9-Anthraceneacetic acid methyl ester (10 mM)

-

Spectroscopic grade Dichloromethane (DCM)

-

365 nm LED Photoreactor

-

Schlenk flask and high-vacuum line

Step-by-Step Methodology:

-

Solution Preparation: Dissolve 9-AAME in DCM to achieve a concentration of exactly 10 mM.

-

Causality: Concentration is a critical parameter. Below 1 mM, the probability of bimolecular collision drops, and fluorescence dominates over excimer formation. Above 50 mM, the "inner filter effect" prevents light from penetrating the bulk solution, stalling the reaction [3].

-

-

Degassing (Critical Step): Transfer the solution to a Schlenk flask and perform three consecutive Freeze-Pump-Thaw cycles. Backfill with ultra-pure Argon.

-

Causality: Anthracene derivatives in the S1 state readily undergo intersystem crossing to the triplet state, which sensitizes dissolved O2 to singlet oxygen ( 1O2 ). Singlet oxygen rapidly attacks the 9,10-positions to form an endoperoxide, irreversibly degrading the starting material [4].

-

-

Irradiation: Irradiate the degassed solution using a narrow-band 365 nm LED for 4–6 hours at room temperature under continuous stirring.

-

Causality: Broad-spectrum UV must be avoided. Wavelengths below 300 nm overlap with the absorption band of the formed dimer, triggering premature retro-cycloaddition and establishing a photostationary state rather than driving the reaction to completion[3].

-

-

Self-Validation Check (NMR Aliquot): Evaporate a 0.5 mL aliquot and take a 1 H NMR in CDCl 3 .

-

Validation: The reaction is successful and oxygen-free if the characteristic monomer aromatic protons (7.4–8.5 ppm) have shifted, and new bridgehead protons appear at ~4.5–5.0 ppm. If a peak appears at ~6.0 ppm, it indicates endoperoxide bridgehead protons, meaning the degassing step failed.

-

-

Isolation: Concentrate the mixture in vacuo. The HT dimer can be purified via silica gel chromatography (Hexane/Ethyl Acetate, 8:2) or by recrystallization from cold methanol.

Protocol B: Kinetic Monitoring of Thermal Retro-[4+4] Cycloaddition

Objective: Quantify the thermal dissociation of the 9-AAME photodimer back into its monomeric constituents.

Materials:

-

Purified 9-AAME HT Dimer

-

Deuterated Dimethyl Sulfoxide (DMSO- d6 )

-

Variable Temperature (VT) NMR Spectrometer

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5 mg of the purified 9-AAME dimer in 0.6 mL of DMSO- d6 in a high-quality NMR tube.

-

Causality: DMSO- d6 is chosen because its high boiling point (189 °C) safely accommodates the 130 °C required to surpass the activation energy barrier for the non-concerted scission of the 9-AAME dimer [2].

-

-

Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 25 °C to establish the integration baseline for the dimer's bridgehead protons.

-

Thermal Activation & Kinetic Tracking: Insert the sample into the NMR probe pre-heated to 130 °C. Acquire spectra at 5-minute intervals for 2 hours.

-

Data Processing & Self-Validation:

-

Plot the decay integral of the dimer bridgehead protons (~4.8 ppm) against the growth integral of the monomer's 9-methylene protons (~4.2 ppm).

-

Validation: The system is self-validating if the mass balance remains 100% (the sum of monomer and dimer integrals remains constant). A loss of mass balance indicates thermal degradation pathways outside of the targeted retro-cycloaddition.

-

References

-

Expected and unexpected photoreactions of 9-(10-)substituted anthracene derivatives in cucurbit[n]uril hosts Source: Chemical Science (NIH PMC), 2020. URL:[Link]

-

Substituent effect on the thermophysical properties and thermal dissociation behaviour of 9-substituted anthracene derivatives Source: Physical Chemistry Chemical Physics (RSC), 2021. URL:[Link]

-

Photoreactivity of an Exemplary Anthracene Mixture Revealed by NMR Studies, including a Kinetic Approach Source: Molecules (NIH PMC), 2021. URL:[Link]

-

Enhanced Photostability of the Anthracene Chromophore in Aqueous Medium upon Protein Encapsulation Source: Journal of Physical Chemistry B (ACS), 2010. URL:[Link]

Application Note: NMR Spectroscopic Characterization of 9-Anthraceneacetic Acid Methyl Ester

Executive Summary

This application note provides a comprehensive, causality-driven protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 9-anthraceneacetic acid methyl ester (also known as methyl 2-(anthracen-9-yl)acetate). As a highly conjugated, fluorescent molecule, this compound and its parent acid are frequently utilized as water-compatible probes for photophysical and photochemical studies, particularly in protein encapsulation assays [1]. Accurate structural validation via 1H and 13C NMR is critical for downstream pharmaceutical and materials science applications.

Scientific Context & Mechanistic Insights

Understanding the unique chemical shifts of 9-anthraceneacetic acid methyl ester requires an analysis of the anthracene ring's structural dynamics. Anthracene is a 14- π electron system that generates a massive diamagnetic ring current when placed in an external magnetic field.

-

Anisotropic Deshielding: Protons located in the plane of the aromatic system—specifically the peri-protons (H-1, H-8, H-4, H-5) and the meso-proton (H-10)—experience severe deshielding, pushing their resonances into the extreme downfield region (8.00–8.50 ppm).

-

Methylene Bridge Dynamics: The most distinct diagnostic feature of this molecule is the methylene bridge (-CH 2 -) at the 9-position. Because it is sandwiched between the powerful anisotropic deshielding zone of the anthracene core and the electron-withdrawing ester carbonyl, these protons resonate unusually far downfield (~4.75 ppm). This is a significant shift compared to typical benzylic esters (~3.6 ppm) and aligns with the observed shifts in the parent 9-anthraceneacetic acid[2].

Experimental Methodology & Causality

The following step-by-step protocol is designed not just to acquire data, but to ensure high-fidelity, reproducible results by addressing the specific physical chemistry of polycyclic aromatic hydrocarbons (PAHs).

Step-by-Step Protocol

Step 1: Sample Preparation

-

Action: Weigh 15–20 mg of the synthesized 9-anthraceneacetic acid methyl ester and dissolve it in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: This specific mass range provides an optimal signal-to-noise (S/N) ratio for 13C NMR within a standard 30-minute acquisition window, minimizing the risk of sample degradation in solution. CDCl 3 is selected because its residual solvent peak (7.26 ppm) sits cleanly in the baseline gap between the anthracene aromatic signals (7.4–8.5 ppm) and the critical methylene signal (4.75 ppm), preventing any signal overlap [2].

Step 2: Filtration

-

Action: Filter the dissolved sample through a tightly packed glass wool plug directly into a 5 mm precision NMR tube.

-

Causality: PAHs are prone to π -stacking and micro-crystallization. Filtration removes undissolved micro-particulates and paramagnetic impurities (e.g., dust, metallic trace from spatulas) that cause localized magnetic field inhomogeneities, which would otherwise broaden the sharp, highly coupled anthracene multiplets.

Step 3: 1H NMR Acquisition

-

Action: Acquire the spectrum at 400 MHz using 16 scans, a spectral width of 12 ppm, and a relaxation delay (d1) of 2.0 seconds.

Step 4: 13C NMR Acquisition

-

Action: Acquire the spectrum at 100 MHz using 512–1024 scans, a 30° excitation pulse, and a prolonged relaxation delay (d1) of 5.0 seconds.

-

Causality: Anthracene possesses five quaternary carbons (C-9, C-10a, C-4a, C-8a, C-9a). Because these carbons lack directly attached protons, they undergo highly inefficient dipole-dipole relaxation. Implementing a longer d1 and a smaller flip angle (30°) ensures that the magnetization of these critical structural markers fully recovers between pulses, preventing signal suppression and allowing for accurate detection.

The Self-Validating System

To guarantee the integrity of the protocol and the purity of the ester, the data must pass two internal validation checkpoints:

-

Esterification Completeness Check: The integration ratio of the methylene singlet (~4.75 ppm) to the methoxy singlet (~3.70 ppm) must be exactly 2.00 : 3.00 . Any deviation indicates an incomplete esterification reaction or the presence of the hydrolyzed parent compound, 9-anthraceneacetic acid.

-

Photo-Oxidation Check: Anthracenes are highly susceptible to forming endoperoxides across the 9,10-positions upon exposure to ambient light and oxygen, which breaks the extended conjugation [1]. If the H-10 meso-proton singlet (~8.45 ppm) integrates to less than 1.00 relative to the methylene bridge, or if new unexpected upfield aliphatic signals appear, the sample has undergone photo-degradation and must be re-purified.

Quantitative Data: Spectroscopic Assignments

The tables below summarize the expected chemical shifts, multiplicities, and coupling constants for 9-anthraceneacetic acid methyl ester.

Table 1: 1 H NMR Data (400 MHz, CDCl 3 )

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |

| 1 H | 8.45 | Singlet (s) | 1H | - | H-10 (meso-proton) |

| 1 H | 8.30 | Doublet (d) | 2H | 8.8 | H-1, H-8 (peri-protons) |

| 1 H | 8.02 | Doublet (d) | 2H | 8.5 | H-4, H-5 (peri-protons) |

| 1 H | 7.55 | Multiplet (m) | 2H | - | H-2, H-7 |

| 1 H | 7.48 | Multiplet (m) | 2H | - | H-3, H-6 |

| 1 H | 4.75 | Singlet (s) | 2H | - | -CH

2

|

| 1 H | 3.70 | Singlet (s) | 3H | - | -OCH 3 (methoxy ester) |

Table 2: 13 C NMR Data (100 MHz, CDCl 3 )

| Nucleus | Chemical Shift ( δ , ppm) | Type | Assignment |

| 13 C | 171.8 | Quaternary (C=O) | Ester Carbonyl |

| 13 C | 131.5 | Quaternary | C-4a, C-10a |

| 13 C | 130.5 | Quaternary | C-8a, C-9a |

| 13 C | 129.5 | CH | C-4, C-5 |

| 13 C | 127.5 | Quaternary | C-9 |

| 13 C | 126.5 | CH | C-10 |

| 13 C | 126.0 | CH | C-2, C-7 |

| 13 C | 125.0 | CH | C-3, C-6 |

| 13 C | 124.0 | CH | C-1, C-8 |

| 13 C | 52.5 | CH 3 | -OCH 3 |

| 13 C | 34.0 | CH 2 | -CH 2 - |

Workflow Visualization

Fig 1. End-to-end NMR acquisition workflow emphasizing causality and self-validation steps.

References

-

Lemp, E., et al. (2010). "Enhanced Photostability of the Anthracene Chromophore in Aqueous Medium upon Protein Encapsulation." The Journal of Physical Chemistry B, ACS Publications. Available at:[Link]

-

ACS Publications. (2016). "A Combined Experimental and Theoretical Approach to the Characterization of 9-Anthraceneacetic Acid." Available at:[Link]

Application Note & Protocols: A Guide to the Synthesis and Application of 9-Anthraceneacetic Acid Methyl Ester Derivatives

Abstract

The anthracene scaffold is a privileged structure in medicinal chemistry and materials science, prized for its unique photophysical properties. When functionalized at the 9-position with an acetic acid methyl ester group, it becomes a versatile platform for creating a diverse array of chemical tools. This guide provides an in-depth exploration of the synthesis of methyl 9-anthraceneacetate and its derivatives. We will delve into the foundational Fischer esterification, detail robust derivatization strategies, outline comprehensive characterization techniques, and discuss key applications in bioimaging and drug discovery. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage the potential of these potent fluorescent molecules.

Introduction: The Significance of the Anthracene Core

Anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings, is an exceptional fluorophore. Its derivatives are extensively studied for their applications as organic light-emitting diodes (OLEDs), fluorescent probes, and biologically active agents.[1] The 9-position of the anthracene ring is particularly reactive, making it an ideal site for introducing functional groups that can modulate the molecule's properties.

The introduction of an acetic acid methyl ester moiety at this position yields methyl 9-anthraceneacetate, a compound that serves as a foundational building block. The ester group can be a simple terminus or a precursor for further chemical modifications, while the anthracene core provides the essential fluorescent reporter functionality. By strategically modifying the anthracene ring system, researchers can fine-tune the resulting derivatives for specific applications, such as creating fluorescent probes that respond to changes in their microenvironment or developing targeted therapeutic agents.[2][3] These derivatives have shown promise as anticancer agents and as sophisticated tools for real-time cellular imaging.[3][4]

Synthesis of the Core Scaffold: Methyl 9-Anthraceneacetate

The most direct and widely used method for preparing simple alkyl esters from carboxylic acids is the Fischer esterification. This acid-catalyzed reaction between a carboxylic acid (9-anthraceneacetic acid) and an alcohol (methanol) is a reversible process.[5][6]

The Chemistry: Understanding Fischer Esterification

The Fischer esterification is a classic example of nucleophilic acyl substitution. The mechanism involves several key equilibrium steps:

-

Protonation of the Carbonyl: A strong acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[6][7]

-

Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[8]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[8]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated by a weak base (like water or another molecule of alcohol) to regenerate the acid catalyst and yield the final ester product.

Because the reaction is in equilibrium, its success hinges on shifting the equilibrium toward the products. This is typically achieved by using a large excess of the alcohol (which can also serve as the solvent) or by actively removing water as it is formed, often with a Dean-Stark apparatus.[5][9][10]

Experimental Workflow: Synthesis of Methyl 9-Anthraceneacetate

The following diagram outlines the general workflow for the synthesis, purification, and characterization of the target ester.

Caption: Workflow for Fischer Esterification of 9-Anthraceneacetic Acid.

Detailed Laboratory Protocol

Materials & Reagents:

-

9-Anthraceneacetic acid

-

Anhydrous Methanol (MeOH), reagent grade

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 9-anthraceneacetic acid (e.g., 2.36 g, 10 mmol).

-

Addition of Reagents: Add anhydrous methanol (50 mL). The excess methanol serves as both the reactant and the solvent, driving the reaction equilibrium forward.[10]

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise. The addition is exothermic and should be done cautiously.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65°C) using a heating mantle. Continue refluxing with stirring for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

-

Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (100 mL) to neutralize the acidic catalyst.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[10]

-

Work-up - Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). This removes any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[10]

-

Purification: The crude methyl 9-anthraceneacetate can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel to yield the pure product as a solid.[9]

Preparation of Functional Derivatives

While methyl 9-anthraceneacetate is a useful compound, its true power lies in its role as a scaffold. Derivatization of the anthracene ring allows for the creation of molecules with tailored properties. These modifications are typically performed on a suitable precursor, such as 9-anthraldehyde or 9-anthracenecarboxylic acid, before the final esterification step.

Rationale for Derivatization

-

Tuning Photophysical Properties: Adding electron-donating or electron-withdrawing groups to the anthracene core can shift the absorption and emission wavelengths and alter the fluorescence quantum yield.[11][12]

-

Introducing Reactive Handles: Installing functional groups like amines or halides provides sites for further conjugation to biomolecules or other chemical entities.

-

Developing "Turn-On/Off" Probes: Derivatives can be designed where the fluorescence is initially quenched and is "turned on" only upon reaction with a specific analyte, such as a metal ion or a reactive oxygen species (ROS).[13][14]

-

Enhancing Biological Activity: Modifications can increase the potency or selectivity of the compound for a biological target, such as in the development of anticancer agents.[15][16]

Example Protocol: Synthesis of 9-Anthracenyl Chalcone Derivatives

Chalcones are a class of compounds known for their biological activity, including anticancer properties.[4][17] Synthesizing a 9-anthracenyl chalcone and subsequently converting the precursor to an ester demonstrates a multi-step derivatization strategy. This protocol is adapted from methodologies for synthesizing 9-anthracenyl chalcones.[4]

Step 1: Synthesis of 9-Acetylanthracene (Precursor)

This is typically achieved via a Friedel-Crafts acylation of anthracene.

-

Anthracene is dissolved in a suitable solvent like benzene.

-

The solution is cooled in an ice bath, and aluminum chloride (AlCl₃) is added.

-

Acetyl chloride is added slowly, maintaining a low temperature.[18]

-

After stirring, the resulting complex is hydrolyzed with ice and hydrochloric acid to yield crude 9-acetylanthracene, which is then purified.[18]